Cas no 1598415-49-6 (2-Fluoro-5-phenylethynylpyridine)

2-Fluoro-5-phenylethynylpyridine is a fluorinated pyridine derivative featuring a phenylethynyl substituent at the 5-position. This compound is of interest in medicinal chemistry and materials science due to its unique structural properties, combining the electronic effects of fluorine with the rigidity and conjugation of the phenylethynyl group. The fluorine atom enhances metabolic stability and influences binding interactions, making it a valuable intermediate for drug discovery. Its extended π-system also suggests potential applications in organic electronics, such as in the development of luminescent materials or semiconductors. The compound’s well-defined reactivity allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
2-Fluoro-5-phenylethynylpyridine structure
1598415-49-6 structure
Product Name:2-Fluoro-5-phenylethynylpyridine
CAS No:1598415-49-6
MF:C13H8FN
MW:197.207726478577
MDL:MFCD31557902
CID:4783902
Update Time:2025-10-22

2-Fluoro-5-phenylethynylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-5-phenylethynylpyridine
    • 2-Fluoro-5-phenylethynyl-pyridine
    • Fc1ccc(cn1)C#Cc1ccccc1
    • 2-fluoro-5-(phenylethynyl)pyridine
    • 2-fluoro-5-(2-phenylethynyl)pyridine
    • MDL: MFCD31557902
    • Inchi: 1S/C13H8FN/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H
    • InChI Key: IZNFJBHDVQCEIS-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C#CC2C=CC=CC=2)C=N1

Computed Properties

  • Exact Mass: 197.064077422 g/mol
  • Monoisotopic Mass: 197.064077422 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12.9
  • Molecular Weight: 197.21

2-Fluoro-5-phenylethynylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
182053-5g
2-Fluoro-5-phenylethynylpyridine, 95%
1598415-49-6 95%
5g
$1650.00 2023-09-07

2-Fluoro-5-phenylethynylpyridine Related Literature

Additional information on 2-Fluoro-5-phenylethynylpyridine

2-Fluoro-5-phenylethynylpyridine: A Comprehensive Overview

2-Fluoro-5-phenylethynylpyridine, identified by the CAS number 159841-49-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure featuring a pyridine ring substituted with a fluoro group at position 2 and a phenylethynyl group at position 5, exhibits remarkable chemical and physical properties. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its exploration in various applications.

The synthesis of 2-fluoro-5-phenylethynylpyridine involves a multi-step process that typically begins with the preparation of the pyridine derivative. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity. The introduction of the fluoro group at position 2 is crucial for modulating the electronic properties of the molecule, while the phenylethynyl group at position 5 contributes to its extended conjugation and potential for π–π interactions. These structural features make 2-fluoro-5-phenylethynylpyridine an attractive candidate for applications in organic electronics and optoelectronics.

In recent studies, 2-fluoro-5-phenylethynylpyridine has been investigated for its role in constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its extended conjugation system allows for efficient charge transport and light emission, making it a promising material for next-generation electronic devices. Furthermore, researchers have explored its potential as a building block for supramolecular assemblies, where its ability to form π–π stacks could lead to novel self-assembled structures with unique functionalities.

The chemical stability of CAS No. 159841-49-6 is another aspect that has been thoroughly examined. Under ambient conditions, the compound demonstrates excellent stability, which is essential for its practical applications. However, under specific conditions such as high temperatures or exposure to certain reagents, it can undergo transformations that may alter its properties. Understanding these transformations is critical for optimizing its use in various chemical processes.

In terms of spectroscopic characterization, 2-fluoro-5-phenylethynylpyridine exhibits distinct UV-vis absorption bands that are indicative of its electronic transitions. These transitions are influenced by the substituents on the pyridine ring, with the fluoro group at position 2 introducing electron-withdrawing effects that shift the absorption maxima to longer wavelengths. Such insights into its optical properties are invaluable for designing materials with tailored optical responses.

The application of CAS No. 159841-49-6 in drug discovery is another area that has recently gained traction. Its unique structure provides a scaffold for potential bioactive molecules, particularly in targeting specific receptors or enzymes. Researchers have explored its ability to modulate cellular signaling pathways, offering new avenues for therapeutic development.

In conclusion, 2-fluoro-5-phenylethynylpyridine, with its distinctive chemical structure and versatile properties, continues to be a subject of intense research interest. As new synthetic methods and characterization techniques emerge, our understanding of this compound will deepen, unlocking further possibilities for its application across diverse fields.

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